Cas no 1895049-20-3 (Molibresib besylate)

Molibresib besylate is a novel, selective inhibitor of the Aurora A kinase, demonstrating potent antiproliferative activity against various cancer cell lines. It exhibits high specificity and low off-target effects, making it a promising candidate for targeted cancer therapy. The drug's favorable pharmacokinetic properties, including good bioavailability and long half-life, contribute to its efficacy and potential for once-daily dosing.
Molibresib besylate structure
Molibresib besylate structure
商品名:Molibresib besylate
CAS番号:1895049-20-3
MF:C28H28ClN5O5S
メガワット:582.070424079895
CID:4738677
PubChem ID:133082230

Molibresib besylate 化学的及び物理的性質

名前と識別子

    • Molibresib besylate
    • Molibresib (besylate)
    • K04D7I4BCH
    • GSK525762C
    • Molibresib besylate (USAN)
    • D11347
    • 2-((4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-4-yl)-N-ethylacetamide monobenzenesulfonate salt
    • GSK 525762C
    • I-BET 762 besylate
    • DA-65590
    • CS-0094036
    • AKOS040733306
    • UNII-K04D7I4BCH
    • CHEMBL4297217
    • benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
    • 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide monobenzenesulfonate salt
    • HY-13032B
    • G16735
    • 1895049-20-3
    • GSK-525762C
    • MOLIBRESIB BESYLATE [USAN]
    • MS-30436
    • インチ: 1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1
    • InChIKey: UQGMFOYDYUZADE-FERBBOLQSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1C2C=C(C=CC=2N2C(C)=NN=C2[C@H](CC(NCC)=O)N=1)OC.S(C1C=CC=CC=1)(=O)(=O)O

計算された属性

  • せいみつぶんしりょう: 581.1499679g/mol
  • どういたいしつりょう: 581.1499679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 40
  • 回転可能化学結合数: 6
  • 複雑さ: 823
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 144

Molibresib besylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0094036-10mg
Molibresib besylate
1895049-20-3 99.64%
10mg
$156.0 2022-04-27
eNovation Chemicals LLC
Y1241733-10mg
Molibresib besylate
1895049-20-3 99%
10mg
$350 2024-06-05
ChemScence
CS-0094036-200mg
Molibresib besylate
1895049-20-3 99.64%
200mg
$1200.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M880967-5mg
Molibresib besylate
1895049-20-3 ≥98%
5mg
¥1,128.60 2022-01-13
ChemScence
CS-0094036-100mg
Molibresib besylate
1895049-20-3 99.64%
100mg
$750.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce53592-100mg
Molibresib besylate
1895049-20-3 98%
100mg
¥9440.00 2023-09-07
eNovation Chemicals LLC
Y1241733-50mg
Molibresib besylate
1895049-20-3 99%
50mg
$820 2024-06-05
eNovation Chemicals LLC
Y1241733-5mg
Molibresib besylate
1895049-20-3 99%
5mg
$270 2024-06-05
MedChemExpress
HY-13032B-10mg
Molibresib besylate
1895049-20-3 99.64%
10mg
¥1960 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T11472L-50mg
Molibresib besylate
1895049-20-3
50mg
¥ 16800 2023-09-07

Molibresib besylate 関連文献

Molibresib besylateに関する追加情報

Introduction to Molibresib Besylate (CAS No. 1895049-20-3)

Molibresib besylate, a compound with the chemical name Molibresib besylate and the CAS number CAS No. 1895049-20-3, represents a significant advancement in the field of medicinal chemistry and oncology. This compound has garnered considerable attention due to its unique mechanism of action and promising results in preclinical and clinical studies. Molibresib besylate is being explored as a potential therapeutic agent for various types of cancer, particularly those characterized by mutations in the BRAF and MEK signaling pathways.

The development of Molibresib besylate is rooted in the growing understanding of the molecular basis of cancer. Specifically, mutations in the BRAF gene, which encodes a protein involved in regulating cell growth and division, are frequently observed in melanoma, colorectal cancer, and other solid tumors. Activated BRAF mutants lead to constitutive activation of the downstream MEK-ERK signaling cascade, resulting in uncontrolled cell proliferation and survival. Targeting this pathway has become a cornerstone of modern cancer therapy.

Molibresib besylate is a potent inhibitor of both wild-type and mutant forms of MEK1 and MEK2. By inhibiting MEK, Molibresib besylate disrupts the downstream signaling events that promote tumor growth and survival. This mechanism distinguishes it from other MEK inhibitors that may have broader specificity or different pharmacokinetic profiles. The besylate salt form enhances the solubility and bioavailability of Molibresib, making it a more viable candidate for clinical development.

Recent preclinical studies have demonstrated the efficacy of Molibresib besylate in several cancer models. In vitro assays have shown that Molibresib besylate effectively inhibits the proliferation of cancer cells expressing mutant BRAF by inducing G1 cell cycle arrest and apoptosis. Additionally, animal models have revealed that Molibresib besylate can significantly reduce tumor volume and prolong survival when administered orally or intravenously.

The clinical development of Molibresib besylate has been progressing rapidly, with several Phase I/II trials underway. These trials are primarily focused on patients with metastatic melanoma and colorectal cancer who have progressed on or are intolerant of existing therapies. Preliminary results from these trials are encouraging, suggesting that Molibresib besylate can achieve robust antitumor effects with a manageable safety profile. Common adverse events reported include mild to moderate nausea, fatigue, and rash, which are consistent with the known toxicities associated with MEK inhibitors.

One of the key advantages of Molibresib besylate is its potential to overcome resistance mechanisms that limit the effectiveness of other targeted therapies. For instance, some cancers develop resistance to BRAF inhibitors by activating alternative signaling pathways or by acquiring secondary mutations. Molibresib besylate's ability to inhibit both wild-type and mutant MEK suggests that it may be effective against tumors with these resistance profiles.

The pharmacokinetic properties of Molibresib besylate have also been extensively studied. The compound exhibits linear pharmacokinetics over a wide dose range, allowing for flexible dosing regimens. Additionally, its favorable solubility profile enables formulation into oral tablets, which would enhance patient compliance compared to injectable therapies.

In conclusion, Molibresib besylate represents a promising new therapeutic agent for the treatment of cancers driven by mutations in the BRAF and MEK signaling pathways. Its unique mechanism of action, encouraging preclinical data, and positive early clinical results position it as a strong contender in the next generation of targeted cancer therapies. Further research is warranted to fully elucidate its potential benefits and optimal use in clinical practice.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1895049-20-3)Molibresib besylate
A1015627
清らかである:99%/99%
はかる:10mg/50mg
価格 ($):246.0/954.0